molecular formula C13H21N3 B070829 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine CAS No. 176971-20-3

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Cat. No.: B070829
CAS No.: 176971-20-3
M. Wt: 219.33 g/mol
InChI Key: VHZHFHXITHQLFZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylethanamine moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Mechanism of Action

Target of Action

Related compounds have been found to target proteins such as s100b and Carbonic anhydrase 2 . These proteins play crucial roles in various biological processes, including calcium signaling and regulation of pH and fluid balance, respectively.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine typically involves the reaction of 4-methylpiperazine with 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the piperazine ring and phenylethanamine moiety in this compound contributes to its distinct pharmacological profile. This compound may exhibit different biological activities and therapeutic potentials compared to other similar compounds.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHFHXITHQLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390199
Record name 2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176971-20-3
Record name 2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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